molecular formula C6H4FN3 B1447617 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1427357-61-6

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1447617
CAS No.: 1427357-61-6
M. Wt: 137.11 g/mol
InChI Key: CMRMDXQHVKMVBY-UHFFFAOYSA-N
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Description

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine is a halogenated derivative of the [1,2,4]triazolo[1,5-a]pyridine scaffold, a nitrogen-rich heterocycle with broad applications in medicinal chemistry and agrochemical development.

Properties

IUPAC Name

6-fluoro-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-1-2-6-8-4-9-10(6)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRMDXQHVKMVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Effect of Acid Loading and Atmosphere on Yield of Triazolo[1,5-a]pyridine Formation

Entry Acid Equivalents Atmosphere Yield (%)
1 2 (Acetic Acid) Air 34
2 4 (Acetic Acid) Air 52
3 6 (Acetic Acid) Air 74
4 6 (Acetic Acid) O₂ 94
5 6 (Acetic Acid) Argon 6
6 1 (p-TSA) O₂ 39
7 2 (p-TSA) O₂ 41
8 1 (TFA) O₂ 48
9 2 (TFA) O₂ 55

Note: p-TSA = p-toluenesulfonic acid; TFA = trifluoroacetic acid

This table demonstrates that acetic acid at 6 equivalents under oxygen atmosphere provides the highest yield, and that strong Brønsted acids are less effective.

Substrate Scope and Fluorinated Derivatives

The method described above has been applied successfully to a range of N-amino-2-iminopyridines and β-dicarbonyl compounds, producing various substituted triazolo[1,5-a]pyridines in moderate to excellent yields (up to 94%). Fluorinated N-amino-2-iminopyridines, including those fluorinated at the 6-position, can be used as substrates, enabling direct synthesis of 6-fluoro-substituted triazolo[1,5-a]pyridines.

The synthetic sequence involves:

  • Preparation of 6-fluoro-N-amino-2-iminopyridine via known methods (e.g., amination of 6-fluoropyridine derivatives).
  • Reaction with β-dicarbonyl compounds under optimized oxidative cyclization conditions.

This approach offers a direct, versatile, and environmentally friendly route to 6-fluoro-triazolo[1,5-a]pyridine derivatives.

Alternative Synthetic Routes and Functionalization

Summary Table of Preparation Methods for 6-Fluoro-triazolo[1,5-a]pyridine

Method Starting Materials Key Conditions Advantages Limitations
Cyclocondensation + Dimroth Rearrangement 6-Fluorohydrazinylpyridine + Carbonyl compound Acidic medium, heat Versatile; well-established Two-step; rearrangement needed
Oxidative Cyclization of Pyridin-2-yl-Amidines Fluorinated pyridin-2-yl-amidines Oxidants, mild conditions Direct ring closure Requires amidine synthesis
Oxidative Coupling of N-Amino-2-iminopyridines with β-Dicarbonyls 6-Fluoro-N-amino-2-iminopyridine + β-dicarbonyl Acetic acid, O₂, ethanol, 130 °C High yield; one-step; environmentally friendly Requires oxygen atmosphere; optimization needed
Post-synthetic Halogenation Triazolo[1,5-a]pyridine Electrophilic fluorination reagents Direct fluorination Regioselectivity issues; harsh conditions

Research Findings and Practical Considerations

  • The oxidative coupling method under oxygen atmosphere and acetic acid is the most efficient current approach for synthesizing 6-fluoro-substituted triazolo[1,5-a]pyridines, with yields up to 94%.
  • The reaction mechanism involves nucleophilic addition of the β-dicarbonyl enol form to the amino-iminopyridine, followed by oxidative dehydrogenation and cyclization.
  • Strong acids like p-toluenesulfonic acid and trifluoroacetic acid reduce yields and may cause side reactions.
  • Molecular oxygen is essential as the oxidant; inert atmospheres severely diminish product formation.
  • The method tolerates various substituents on the pyridine ring and β-dicarbonyl compounds, allowing structural diversity.
  • Fluorinated starting materials should be prepared carefully to ensure the fluorine substituent remains intact during the reaction.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 6-position undergoes nucleophilic substitution due to electron-withdrawing effects from the triazole and pyridine rings. This reactivity enables functionalization with various nucleophiles:

Reaction Conditions Nucleophile Product Application
K2CO3, DMF, 80°CAmines (e.g., pyrrolidine)6-Amino- triazolo[1,5-a]pyridineKinase inhibitor intermediates
CuI, L-proline, DMSO, 100°CThiols6-Thioether derivativesAntioxidant agent precursors

Key studies demonstrate that electron-rich nucleophiles (e.g., amines, thiols) selectively displace the fluorine under mild conditions, preserving the triazole-pyridine core .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups:

Suzuki-Miyaura Coupling

Catalyst System Boron Reagent Product Biological Activity
Pd(PPh3)4, K2CO3, dioxane, 90°C4-Pyridylboronic acid6-(Pyridin-4-yl)triazolo[1,5-a]pyridineALK5 inhibition (IC50 = 13 nM)

This method efficiently constructs biaryl systems, enhancing interactions with hydrophobic enzyme pockets .

Reductive Amination

The triazole nitrogen can be alkylated via reductive amination to introduce tertiary amines:

Substrate Reagent Product Kinase Selectivity
6-Fluoro-triazolo-pyridineCyclopentanone, NaBH3CNN-Alkylated derivativesRORγt inhibition (IC50 = 41 nM)

These modifications improve metabolic stability and oral bioavailability in drug candidates .

Metabolic Reactions

In vitro studies reveal hepatic oxidation pathways:

Enzyme System Primary Metabolite Structural Change
Human liver microsomes6-Hydroxy-triazolo[1,5-a]pyridineFluorine replaced by hydroxyl group

Metabolic soft spots are mitigated by introducing methyl groups at the 7-position, reducing clearance rates (human CLint = 0.032 mL/min/mg) .

Comparative Reactivity Table

Derivative Reaction Type Key Advantage
6-Fluoro-triazolo[1,5-a]pyridineSNArEnables rapid diversification
6-Methyl-triazolo[1,5-a]pyridineCross-couplingEnhanced kinase selectivity
6-Amino-triazolo[1,5-a]pyridineReductive aminationImproved pharmacokinetic properties

Mechanistic Insights

X-ray crystallography of inhibitor-enzyme complexes (e.g., ALK5) shows that the triazole nitrogen forms hydrogen bonds with His283 in the kinase hinge region, while the 6-fluoro group enhances hydrophobic interactions with Tyr249 and Leu340 . Fluorine’s electronegativity also modulates electron density across the fused ring system, facilitating electrophilic substitutions at the 3-position.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine is its role as an inhibitor of AXL receptor tyrosine kinase, which is implicated in cancer progression and metastasis. Studies have shown that derivatives of this compound exhibit potent inhibitory effects on cellular signaling pathways associated with tumor growth and survival .

Case Study:

  • Compound 5a : A derivative demonstrated robust RORγt inhibitory activity and favorable pharmacokinetics in mouse models. It significantly inhibited IL-17A production in a dose-dependent manner, showcasing its potential as an anti-inflammatory agent in cancer therapy .

Treatment of Parasitic Diseases

Research indicates that compounds within this class may also show efficacy against parasitic diseases. Their ability to interfere with critical biological pathways makes them candidates for further exploration in parasitology .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods. One notable approach involves the reaction of 5-aminotriazole with difluorinated compounds . This versatility in synthesis allows for the development of numerous analogs with varying biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • AXL Receptor Inhibition : The compound's ability to inhibit AXL signaling pathways has been linked to reduced cancer cell proliferation and metastasis.
  • RORγt Inhibition : As demonstrated by derivative compounds like 5a, inhibition of RORγt is crucial for modulating immune responses in inflammatory conditions .

Comparative Analysis of Related Compounds

To understand the unique properties of this compound better, a comparative analysis with related compounds can be beneficial.

Compound NameStructure TypeUnique Features
[1,2,4]Triazolo[1,5-a]pyridineTriazole-PyridineBase structure without fluorine; reference compound
[1,2,4]Triazolo[4,3-a]pyridineTriazole-PyridineDifferent fusion pattern; distinct biological activity
[1,2,4]Triazolo[1,5-c]pyrimidineTriazole-PyrimidineDifferent pharmacological profiles; drug design potential

The fluorination at the 6-position enhances the lipophilicity and alters interactions with biological targets compared to non-fluorinated analogs.

Biological Activity

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a triazole ring fused to a pyridine ring with a fluorine atom at the 6-position. This structural modification enhances its lipophilicity and biological activity compared to similar compounds.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit the activity of Janus kinases (JAK1 and JAK2), which are critical in cytokine signaling pathways involved in cancer cell proliferation and survival. The compound's ability to induce apoptosis in cancer cells further supports its potential as an anticancer agent .

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AnticancerInhibition of JAK1 and JAK2; induction of apoptosis
AntimicrobialPotential activity against various pathogens
Anti-inflammatoryModulation of immune response pathways

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest its effectiveness against certain bacterial strains and fungi, indicating potential applications in treating infectious diseases .

RORγt Inhibition

This compound acts as an inverse agonist of the RORγt nuclear receptor. This mechanism is particularly relevant in the context of autoimmune diseases and inflammatory conditions. In vitro studies have demonstrated that it can significantly reduce IL-17A production in human whole blood assays .

The biological effects of this compound are mediated through several biochemical pathways:

  • JAK/STAT Pathway : By inhibiting JAK1 and JAK2, the compound disrupts downstream signaling cascades that promote cell growth and survival.
  • RORγt Pathway : As an inverse agonist for RORγt, it alters the transcriptional activity associated with inflammatory cytokine production.
  • AXL Receptor Inhibition : The compound has been reported to inhibit AXL receptor tyrosine kinase function, which is implicated in cancer progression .

Case Studies

Recent studies highlight the efficacy of this compound in various experimental models:

  • Study on IL-17A Production : A study demonstrated that compound 5a , a derivative of this compound, inhibited IL-17A production in a dose-dependent manner with an IC50 value of 130 nM in vivo .
  • Cancer Cell Line Studies : In vitro assays showed significant antiproliferative effects against multiple cancer cell lines with IC50 values ranging from low nanomolar to micromolar concentrations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The introduction of halogens (F, Cl, Br) at the 6-position of the [1,2,4]triazolo[1,5-a]pyridine core significantly alters its properties:

Compound Substituent Melting Point (°C) Solubility Molecular Weight (g/mol) Key References
6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine -F Not reported Likely polar organic solvents* 137.11
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine -Br White to pale yellow solid Soluble in organic solvents 198.02
6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine -Br, -Cl Not reported Not reported 220.46

*Inferred from trends: Fluorine’s electronegativity increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to bulkier halogens like bromine .

Herbicidal Activity

  • Triazolo[1,5-a]pyrimidines: Known to inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis, similar to sulfonylurea herbicides .
  • Substituent position (e.g., ortho vs. para) on appended aryl groups critically influences potency .

Case Study: Filgotinib

Filgotinib, a [1,2,4]triazolo[1,5-a]pyridine derivative with a cyclopropane carboxamide group, is a JAK1 inhibitor used in autoimmune diseases.

Q & A

Q. What are the optimal synthetic routes for preparing 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of fluorinated pyridine precursors with triazole-forming reagents. A copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method, where 2-fluoro-pyridine derivatives react with azides under basic conditions (e.g., sodium ascorbate) and a copper catalyst (e.g., CuSO₄) in solvents like DMSO at 60–80°C . Yield optimization requires careful control of stoichiometry, temperature, and catalyst loading. For example, excess azide can lead to byproducts, while lower temperatures (<60°C) may slow cyclization. Scale-up considerations include solvent recycling and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • ¹H/¹³C NMR : The fluorine atom induces distinct splitting patterns in adjacent protons (e.g., C-5 and C-7 protons on the pyridine ring). Coupling constants (e.g., 3JHF^3J_{H-F} ~10–15 Hz) confirm fluorine substitution .
  • IR Spectroscopy : Stretching vibrations for C-F (~1100–1250 cm⁻¹) and triazole C=N (~1500–1600 cm⁻¹) are diagnostic .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of F or N₂) validate the structure .

Q. How can researchers ensure the purity of this compound, and what analytical methods are recommended?

High-performance liquid chromatography (HPLC) with UV detection (λ ~260–280 nm) is preferred for purity assessment. Reverse-phase C18 columns and acetonitrile/water gradients resolve polar byproducts. Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in antimicrobial or anticancer assays often arise from:

  • Solubility variations : Use standardized solvents (e.g., DMSO with <0.1% water) and controls for solvent effects .
  • Cellular uptake differences : Quantify intracellular concentrations via LC-MS/MS.
  • Off-target interactions : Perform kinase profiling or proteomic studies to identify non-specific binding .

Q. How can computational methods predict the reactivity of this compound in medicinal chemistry applications?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution patterns at the C-3 and C-7 positions. Fukui indices identify nucleophilic sites, while molecular docking (AutoDock Vina) predicts binding affinities to targets like kinase enzymes . Correlate computed HOMO-LUMO gaps with experimental redox potentials to validate predictions .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Fluorine’s small size and high electronegativity disrupt crystal packing. Use slow evaporation with mixed solvents (e.g., hexane/ethyl acetate) to enhance lattice stability. Single-crystal X-ray diffraction reveals planarity of the triazole-pyridine system (r.m.s. deviation <0.01 Å) and dihedral angles for substituents .

Q. How do substituent positions (e.g., C-2 vs. C-6) modulate the compound’s pharmacological profile?

  • C-2 substituents : Electron-withdrawing groups (e.g., -NO₂) enhance metabolic stability but reduce solubility.
  • C-6 fluorine : Increases lipophilicity (clogP ~1.8) and membrane permeability, as shown in Caco-2 assays .
    Comparative SAR studies with 6-Bromo and 6-Chloro analogs reveal fluorine’s unique hydrogen-bonding capacity, improving target selectivity .

Q. What methodologies optimize catalytic systems for regioselective functionalization of this compound?

Palladium-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids achieves C-3 arylation. Ligand screening (e.g., SPhos vs. XPhos) improves yields (up to 85%) and reduces homocoupling byproducts. For C-7 amination, copper(I) iodide with N,N′-dimethylethylenediamine (DMEDA) in THF enables selective Buchwald-Hartwig reactions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for this compound derivatives?

Discrepancies in splitting patterns may arise from:

  • Dynamic effects : Rotameric equilibria in solution can average signals. Use variable-temperature NMR (VT-NMR) to confirm .
  • Impurity interference : Trace solvents (e.g., DMSO-d₅) may overlap with aromatic protons. Re-crystallize samples and re-acquire spectra in CDCl₃ .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

  • Waste disposal : Collect halogenated byproducts separately and treat with alkaline hydrolysis (NaOH/EtOH) before incineration .
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/ inhalation exposure, as fluorinated heterocycles may exhibit neurotoxicity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 2
6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine

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